molecular formula C6H11NO B155649 1-Isocyanato-3-methylbutane CAS No. 1611-65-0

1-Isocyanato-3-methylbutane

Cat. No. B155649
CAS RN: 1611-65-0
M. Wt: 113.16 g/mol
InChI Key: UQNAQAROTUILLB-UHFFFAOYSA-N
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Description

1-Isocyanato-3-methylbutane, also known as isocyanic acid, isopentyl ester, and 3-methylbutanisocyanate . It has a CAS Number of 1611-65-0 . The molecular weight of this compound is 113.16 .


Molecular Structure Analysis

The molecular formula of 1-Isocyanato-3-methylbutane is C6H11NO . It contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 isocyanate (aliphatic) .


Physical And Chemical Properties Analysis

1-Isocyanato-3-methylbutane has a density of 0.9±0.1 g/cm^3, a boiling point of 130.8±9.0 °C at 760 mmHg, and a vapor pressure of 9.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 32.3±13.6 °C . The compound has a molar refractivity of 33.7±0.5 cm^3, a polar surface area of 29 Å^2, and a polarizability of 13.4±0.5 10^-24 cm^3 . Its surface tension is 27.9±7.0 dyne/cm, and it has a molar volume of 129.0±7.0 cm^3 .

Scientific Research Applications

Biosynthesis in Fruits

1-Isocyanato-3-methylbutane's related compounds, like 2-methylbutanoate esters, are crucial in fruit aromas, particularly in apples. Studies have explored the biosynthesis of these esters in various apple cultivars, revealing significant differences in product distributions and the identification of novel esters in specific apple types (Rowan et al., 1996).

Combustion and Biofuels

Research has been conducted on 2-methylbutanol (a related compound to 1-Isocyanato-3-methylbutane), examining its potential as a biofuel. This includes experimental data on its ignition delay times and combustion characteristics, aiding in the understanding of its viability as an alternative fuel (Park et al., 2015).

Renewable Chemicals Production

Isobutanol, closely related to 1-Isocyanato-3-methylbutane, can be converted to isobutylene, a key molecule in synthesizing renewable fuels or chemicals. Studies have focused on the dehydration reaction over various catalysts, demonstrating high conversion rates and selectivity (Taylor et al., 2010).

Food Fermentation Processes

In fermented foods, compounds related to 1-Isocyanato-3-methylbutane are produced through the Ehrlich pathway. The enantiomeric distribution of these compounds in different fermented foods offers insights into the underlying biochemical processes and flavor development (Matheis et al., 2016).

Aerosol Science

Studies on 2-methylbutane-1,2,3,4-tetraol, a derivative of 1-Isocyanato-3-methylbutane, have investigated its physical state in aerosols. This research is significant for understanding the behavior of isoprene-derived secondary organic aerosols in the atmosphere (Lessmeier et al., 2018).

Chemical Decomposition and Reactions

Research on the thermal decomposition of related compounds, such as 2-methylbutyl chloroformate, provides insights into the mechanisms of 1,3-shifts and formation of specific products. These studies have implications for understanding reaction pathways and product distributions in chemical processes (Dupuy et al., 1973).

Safety And Hazards

1-Isocyanato-3-methylbutane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-isocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNAQAROTUILLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167062
Record name Butane, 1-isocyanato-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanato-3-methylbutane

CAS RN

1611-65-0
Record name Butane, 1-isocyanato-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-isocyanato-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-3-methylbutane
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